5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate
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Overview
Description
5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is a synthetic derivative of flavonoids, a class of compounds known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, which is modified with hydroxy and pivalate groups. Flavonoids are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate typically involves the esterification of 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-ol with pivalic anhydride. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced flavonoid derivatives.
Substitution: Ethers and esters with various alkyl or acyl groups.
Scientific Research Applications
5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-(4-hydroxyphenyl)-10-(2,4,6-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Another flavonoid derivative with similar structural features but different substituents.
5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one: A compound with a similar core structure but different functional groups.
Uniqueness
5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is unique due to its specific combination of hydroxy and pivalate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H18O6 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3 |
InChI Key |
OFLNOIUVXLNRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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